molecular formula C21H23ClN2O3 B11387267 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11387267
M. Wt: 386.9 g/mol
InChI Key: SUUFFJDFIFISSF-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Chlorine Atom: Chlorination of the benzofuran ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of benzofuran derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[2-(diethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-chloro-N-[2-(dimethylamino)-2-(2-ethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the methoxyphenyl moiety can enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23ClN2O3/c1-13-16-11-14(22)9-10-19(16)27-20(13)21(25)23-12-17(24(2)3)15-7-5-6-8-18(15)26-4/h5-11,17H,12H2,1-4H3,(H,23,25)

InChI Key

SUUFFJDFIFISSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=CC=C3OC)N(C)C

Origin of Product

United States

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